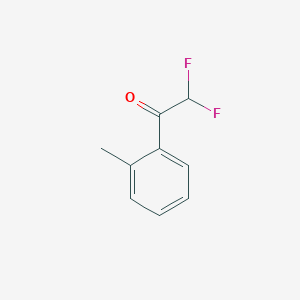

2,2-Difluoro-1-(2-methylphenyl)ethan-1-one

Description

Contextualization within Modern Organofluorine Chemistry

Organofluorine chemistry, the study of compounds containing the carbon-fluorine bond, holds a pivotal role in modern chemical sciences. The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. wikipedia.orgnih.gov The carbon-fluorine bond is the strongest single bond in organic chemistry, lending exceptional stability to fluorinated compounds. nih.gov This unique characteristic, coupled with fluorine's high electronegativity and small size, makes it a valuable element in the design of pharmaceuticals, agrochemicals, and advanced materials. wikipedia.orgnih.gov

Over half of all agricultural chemicals contain carbon-fluorine bonds, and it is estimated that approximately 20% of all pharmaceuticals are fluorinated. The presence of fluorine can enhance a drug's metabolic stability, lipophilicity, and bioavailability. In materials science, fluoropolymers like Polytetrafluoroethylene (Teflon) are indispensable due to their chemical inertness and low friction properties. The field of organofluorine chemistry continues to expand, with ongoing research into new fluorination methods and applications. wikipedia.org

Significance of α,α-Difluorinated Ketone Scaffolds in Organic Synthesis

The α,α-difluorinated ketone moiety, as present in 2,2-Difluoro-1-(2-methylphenyl)ethan-1-one, is a particularly valuable structural motif in organic synthesis. These compounds serve as versatile building blocks for the creation of more complex fluorinated molecules. researchgate.netbrighton.ac.uk The two fluorine atoms on the α-carbon significantly influence the reactivity of the adjacent carbonyl group, making it more electrophilic and susceptible to nucleophilic attack. researchgate.net This enhanced reactivity allows for a variety of chemical transformations.

Furthermore, α,α-difluoroketones are recognized as important enzyme inhibitors, particularly for hydrolytic enzymes. researchgate.netbrighton.ac.uk The difluoromethyl group can act as a bioisostere of a hydroxyl or thiol group, enabling it to interact with biological targets. Research has shown that these scaffolds are key components in some bioactive molecules. researchgate.net The development of efficient synthetic methods to access α,α-difluoroketones is therefore an active area of research. researchgate.netbrighton.ac.uk

Historical Development of Research Pertaining to Fluoroalkyl Ketones

The journey of organofluorine chemistry began in the 19th century, predating the isolation of elemental fluorine itself. nih.gov In 1835, Dumas and Péligot are credited with the first synthesis of an organofluorine compound, fluoromethane. wikipedia.org Alexander Borodin, in 1862, pioneered halogen exchange, a method now widely used for introducing fluorine into organic molecules. nih.gov The isolation of elemental fluorine by Henri Moissan in 1886 was a landmark achievement, though early attempts to react it with organic compounds were often met with explosive results. nih.govnumberanalytics.com

The 20th century saw significant advancements, particularly driven by the demands of World War II. nih.gov The development of chlorofluorocarbons (CFCs) for refrigeration and the discovery of fluoroplastics marked the first major industrial applications. nih.gov The synthesis of fluoroalkyl ketones and other fluorinated compounds has evolved from these early, often hazardous, experiments to the sophisticated and controlled methods used today. The successful clinical use of fluorinated corticosteroids in the 1950s spurred further interest in the synthesis and application of a wide range of fluoroalkyl compounds, including ketones.

Current Research Landscape and Future Trajectories for Aryl Difluoroketones

Current research on aryl difluoroketones, the class to which this compound belongs, is focused on several key areas. A major thrust is the development of new and more efficient catalytic methods for their synthesis. This includes visible-light-driven, photocatalyst-free methods and the use of earth-abundant metal catalysts to perform cross-coupling reactions. researchgate.net

Another significant area of investigation is the use of aryl difluoroketones as precursors to other valuable chemical entities. For example, they can be transformed into difluoromethylarenes, which are important in medicinal chemistry. The development of one-pot procedures for such transformations is a topic of ongoing research.

The future of research in this area will likely involve the exploration of novel applications for aryl difluoroketones in materials science and medicinal chemistry. As our understanding of the unique properties conferred by the difluoroketone moiety grows, so too will the ability of scientists to design and synthesize new molecules with tailored functions. The development of methods for the asymmetric synthesis of chiral α,α-difluoroketones is also an emerging frontier.

Structure

3D Structure

Properties

IUPAC Name |

2,2-difluoro-1-(2-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O/c1-6-4-2-3-5-7(6)8(12)9(10)11/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTQAQBVKBROTGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00617036 | |

| Record name | 2,2-Difluoro-1-(2-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

703-42-4 | |

| Record name | 2,2-Difluoro-1-(2-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,2 Difluoro 1 2 Methylphenyl Ethan 1 One

Direct Fluorination Strategies Towards α,α-Difluoroketones

Direct fluorination involves the conversion of a C-H bond at the α-position of a ketone to a C-F bond. Achieving difluorination at the same carbon atom requires sequential fluorination steps and presents unique challenges, such as controlling the reaction to prevent over-fluorination or side reactions.

Electrophilic Fluorination with N-F Reagents

Electrophilic fluorination is a prominent method for synthesizing α,α-difluoroketones. This strategy typically involves the reaction of a ketone's enol or enolate form with an electrophilic fluorine source. sapub.org N-F reagents have become the preferred choice for this transformation due to their stability, selectivity, and safer handling compared to alternatives like molecular fluorine (F₂). organicreactions.orgacsgcipr.org

The reaction generally proceeds by first monofluorinating the ketone. The resulting α-fluoroketone is then subjected to a second fluorination step. However, the second fluorination is often slower because the first fluorine atom deactivates the molecule. To overcome this, conditions are often adjusted, for instance by adding a base to facilitate the formation of the enolate of the intermediate α-fluoroketone. nih.gov

A variety of N-F reagents are available, offering a range of fluorinating strengths. acsgcipr.orgresearchgate.net These are broadly classified into neutral reagents and the more powerful quaternary ammonium (B1175870) salts. researchgate.net

Table 1: Common N-F Reagents for Electrophilic Fluorination

| Reagent Name | Abbreviation | Class |

|---|---|---|

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Quaternary Salt |

| N-Fluorobenzenesulfonimide | NFSI | Neutral |

| 1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Accufluor™ NFTh | Quaternary Salt |

This table presents a selection of commonly used N-F reagents in organic synthesis. acsgcipr.orgbeilstein-journals.org

Research has shown that reagents like Accufluor™ NFTh in a solvent such as methanol (B129727) can effectively fluorinate the α-carbonyl position of various ketones directly, without needing prior activation of the substrate. organic-chemistry.org The choice of solvent and reagent is crucial for achieving high regioselectivity and yield, particularly for aromatic ketones where competing fluorination of the aromatic ring can occur. researchgate.net For instance, while Selectfluor™ is a powerful and widely used reagent, its high reactivity can sometimes lead to a mixture of products, especially with electron-rich aromatic ketones. researchgate.netorganic-chemistry.org

Nucleophilic Fluorination Approaches

While electrophilic fluorination is common, nucleophilic approaches offer a complementary strategy. These methods typically involve reacting an α-electrophilic carbon center with a nucleophilic fluoride (B91410) source, such as potassium fluoride (KF). A key challenge is generating the required electrophilic center at the α-position of the ketone.

One innovative approach involves a concept known as "umpolung," which reverses the normal polarity of the enolate. researchgate.net By activating the amide or ketone carbonyl group, an electrophilic enolonium species can be generated, which then readily reacts with nucleophilic fluorine sources. researchgate.net

Another powerful method is the copper-catalyzed fluorination of α-diazocarbonyl compounds. princeton.eduucla.edu In this process, a diazo compound reacts with a nucleophilic fluoride source, like KF or even [¹⁸F]KF for radiolabeling, in the presence of a copper catalyst. princeton.edu This strategy is notable for its mild conditions and tolerance of various functional groups, which would be incompatible with harsher electrophilic fluorinating agents. ucla.edu

Table 2: Nucleophilic Fluorination Methods for α-Fluorocarbonyls

| Method | Key Reagents | Substrate | Description |

|---|---|---|---|

| Umpolung | Triflic anhydride, Base, Nucleophilic F⁻ source | Amides/Ketones | Reverses polarity to make the α-carbon electrophilic. researchgate.net |

This table summarizes two distinct strategies for nucleophilic α-fluorination of carbonyl compounds.

Radical Fluorination Pathways

Radical fluorination has emerged as a powerful tool for C-F bond formation, complementing traditional ionic pathways. nih.gov Historically, the use of highly reactive sources like fluorine gas or hypofluorites limited its application. nih.govwikipedia.org However, the discovery that electrophilic N-F reagents, such as Selectfluor® and NFSI, can also act as fluorine atom transfer agents under the right conditions has led to a resurgence in this area. wikipedia.org

These reactions are often initiated by photoredox catalysis or with metal catalysts. wikipedia.org For example, a carbon-centered radical can be generated from a carboxylic acid precursor (decarboxylative fluorination) or via the hydrofluorination of an alkene. wikipedia.org This radical then abstracts a fluorine atom from the N-F reagent to form the C-F bond. organic-chemistry.org This approach is valued for its ability to function under mild conditions and its tolerance for a wide array of functional groups. organic-chemistry.org A new generation of N-fluoro-N-arylsulfonamides (NFASs) has been developed specifically for radical fluorination, offering cleaner reactions by minimizing side reactions associated with the electrophilicity of second-generation reagents like NFSI. nih.gov

Construction of 2,2-Difluoro-1-(2-methylphenyl)ethan-1-one from Pre-difluorinated Building Blocks

An alternative to direct fluorination is to build the target molecule using synthons that already contain the crucial gem-difluoro unit. researchgate.netbrighton.ac.uk This convergent approach can be highly efficient and avoids the challenges of controlling direct difluorination.

Coupling Reactions Utilizing Difluoroalkyl Synthons

This strategy involves forming a carbon-carbon bond between an aromatic precursor and a C2-difluorinated building block. Cross-coupling reactions, often catalyzed by palladium, are central to this approach. researchgate.net

One common method is the α-arylation of α,α-difluoroketones using aryl halides or bromides. sigmaaldrich.com In the context of synthesizing this compound, this could involve reacting a suitable 2-methylphenyl organometallic reagent with a difluoroacetyl electrophile, or conversely, coupling an o-tolyl halide with a difluoroenolate or its equivalent.

Various difluoroalkyl synthons can be employed, such as ethyl bromodifluoroacetate and difluoromethylphenyl sulfoxide, which serve as sources for transferring the difluoromethylene group into organic molecules. researchgate.net The Reformatsky reaction, using bromodifluoromethyl ketones or esters with an appropriate metal, is another established method for forming the C-C bond necessary to construct the α,α-difluoro-β-hydroxy ketone, which can then be oxidized to the target ketone. nih.gov

Carbonyl Group Formation with Pre-existing gem-Difluoro Units

In this approach, the gem-difluoro unit is part of a precursor molecule, and the final step is the formation or unmasking of the ketone's carbonyl group.

A widely used method involves the hydrolysis of 2,2-difluoro enol ethers, particularly difluoroenol silyl (B83357) ethers. fluorine1.ru These silyl enol ethers can be synthesized from trifluoromethyl ketones through a process involving reduction and a Brook rearrangement. fluorine1.ru Subsequent hydrolysis yields the desired difluoromethyl ketone. fluorine1.ru

Another route is the difluoroacylation of an organometallic reagent derived from o-xylene. For example, reacting o-tolyllithium or an o-tolyl Grignard reagent with a difluoroacetic acid derivative, such as ethyl difluoroacetate, can yield the target ketone, although side reactions can sometimes lower the yield. fluorine1.ru

Finally, olefination reactions provide an indirect route. A Wittig-type reaction between an aldehyde (e.g., 2-methylbenzaldehyde) and a difluoromethylene phosphonium (B103445) ylide generates a gem-difluoroalkene. nih.gov This alkene can then be subjected to oxidation (e.g., ozonolysis) to cleave the double bond and form the desired ketone.

Advanced Catalytic Approaches in this compound Synthesis

The synthesis of α,α-difluoroketones has evolved significantly, moving beyond classical methods to embrace advanced catalytic systems that offer greater efficiency, control, and functional group tolerance. researchgate.netbrighton.ac.uk These approaches are pivotal for accessing complex fluorinated molecules like this compound.

Transition Metal-Catalyzed Methods (e.g., Palladium Catalysis)

Transition metal catalysis, particularly using palladium, offers powerful tools for forming the carbon-carbon bonds necessary to construct fluorinated ketones. While direct difluoromethylation of an aryl group is challenging, palladium-catalyzed cross-coupling reactions provide an elegant solution. A prominent strategy involves the α-arylation of α,α-difluoroketones with aryl halides. acs.org This method allows for the coupling of a pre-existing difluoroacetyl group with a suitable aromatic partner. For the synthesis of the target molecule, this would entail the reaction of 2-bromo or 2-chlorotoluene (B165313) with the enolate of a difluoroethanone derivative, catalyzed by a palladium complex.

Research by Hartwig and coworkers has demonstrated that an air- and moisture-stable palladacyclic complex can effectively catalyze the α-arylation of α,α-difluoroacetophenone with a variety of aryl bromides and chlorides. acs.orgsigmaaldrich.com The use of specialized ligands, such as bulky biarylphosphines (e.g., BrettPhos), has been shown to be crucial for achieving high efficiency in related palladium-catalyzed C–H difluoroalkylation reactions. nih.gov These reactions often proceed through a mechanism involving oxidative addition of the aryl halide to the Pd(0) catalyst, formation of a palladium fluoroenolate, and subsequent reductive elimination to yield the α-aryl-α,α-difluoroketone product. acs.org

Beyond α-arylation, other palladium-catalyzed transformations highlight the versatility of this approach. These include the difluoroalkylative carbonylation of olefins and the use of difluorocarbene precursors as carbonyl surrogates in Suzuki–Miyaura-type couplings, which generate various ketone structures. rsc.orgnih.gov

| Catalytic Method | Substrates | Catalyst/Ligand | Product Type | Reference |

| α-Arylation | α,α-Difluoroketone + Aryl Halide | Pd-precatalyst / P(t-Bu)Cy₂ | α-Aryl-α,α-difluoroketone | acs.org |

| C-H Difluoroalkylation | Chlorodifluoroacetanilides | Palladium / BrettPhos | 3,3-Difluoro-2-oxindoles | nih.gov |

| Carbonylative Coupling | Iodoarene + Arylboronic Acid + BrCF₂CO₂Et | Palladium | Diaryl Ketones | rsc.org |

| Difluoroalkylative Carbonylation | Aryl Olefins + Ethyl bromodifluoroacetate | PdCl₂ | Difluoropentanedioates | nih.gov |

Photoredox Catalysis in Difluoroketone Formation

Visible-light photoredox catalysis has emerged as a mild and powerful strategy for generating radical species under gentle conditions, enabling transformations that are otherwise difficult to achieve. In the context of difluoroketone synthesis, this approach can be used to generate difluoromethyl radicals. For instance, research has shown that phosphonium salts can serve as precursors to difluoromethyl radicals upon interaction with an excited photoredox catalyst. researchgate.net These radicals can then engage in various bond-forming reactions. One such application is the tandem radical difluoro(phenylthio)methylation and intramolecular cyclization of allenoic acids to form difluoromethylated butenolides, showcasing a method for C-CF2 bond formation. researchgate.net This strategy provides a pathway to construct complex difluoromethyl-containing building blocks that could be further elaborated into target ketones.

Organocatalytic Transformations for Fluorinated Ketones

Organocatalysis provides a metal-free alternative for the synthesis of fluorinated ketones, often with the significant advantage of enantiocontrol. nih.gov The primary mechanism involves the activation of a ketone substrate by a chiral amine catalyst to form a nucleophilic enamine intermediate. This enamine then reacts with an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI).

This strategy has been successfully applied to the highly enantioselective α-fluorination of cyclic ketones. nih.gov Research has demonstrated that primary amine catalysts derived from Cinchona alkaloids can furnish α-fluoroketones with excellent yields and enantioselectivities (up to 99% ee). nih.gov While much of the seminal work focuses on monofluorination, the principles are extensible. The synthesis of α,α-difluoroketones via electrophilic fluorination requires a two-step process. nih.gov The initial monofluorination is typically rapid because the ketone substrate exists in equilibrium with its enol tautomer. nih.govsapub.org The second fluorination step is considerably slower, as the resulting 2-fluoro-1,3-diketone exists primarily in its keto form. This step can be facilitated by the addition of a base or water to promote the rate-limiting enolization of the monofluoro intermediate, making it susceptible to a second electrophilic fluorination. nih.gov

Electrochemical Synthesis Routes for Fluorinated Ketones

Electrochemical synthesis represents a powerful, reagent-minimized approach to fluorination. researchgate.net Industrial-scale electrosynthesis often employs electrochemical fluorination (ECF) to produce perfluorinated or polyfluorinated compounds. scielo.br In these processes, an electric current is passed through a solution containing the organic substrate and a source of fluoride, typically anhydrous hydrogen fluoride (HF). scielo.br

One established method, the Simons process, uses nickel electrodes. The anode is believed to form a conductive layer of a high-valent nickel fluoride species which acts as a regenerable fluorinating agent. scielo.br An alternative process developed by Phillips Petroleum uses porous carbon anodes where fluorination is thought to occur via fluorine radicals. scielo.br These methods are generally used for exhaustive fluorination but can be controlled to produce specific polyfluorinated compounds, including fluorinated ketones and their precursors like perfluorinated carboxylic acids. scielo.br

Chemo-, Regio-, and Stereoselective Synthesis of Fluorinated Ketones

Achieving selectivity is a paramount challenge and a primary driver for the development of advanced catalytic methods in fluorination chemistry.

Chemoselectivity: Catalytic methods offer the ability to selectively fluorinate the α-position of a ketone without affecting other sensitive functional groups within the molecule. Organocatalytic systems, for example, operate under mild conditions that are compatible with a wide variety of functional groups, enabling the chemoselective fluorination of complex molecules. nih.gov

Regioselectivity: Directing fluorination to a specific carbon atom in a molecule with multiple potential reaction sites is crucial. In organocatalysis, the structure of the catalyst and substrate can impart high regioselectivity. For instance, the enantioselective fluorination of 3-substituted cyclohexanones using a primary amine organocatalyst proceeds with high regiocontrol, with the fluorine atom being installed away from the more substituted α-carbon. nih.gov Similarly, transition metal-catalyzed reactions, such as the silver-catalyzed fluorination of carbonyl-directed alkynes, have been developed to proceed with high regioselectivity, providing a specific constitutional isomer of the α-fluoroketone product. acs.org

| Substrate Type | Catalyst System | Selectivity Outcome | Reference |

| 3-Substituted Cyclohexanones | Chiral Primary Amine / NFSI | Fluorination occurs at the less substituted α-position (≥7:1 ratio) | nih.gov |

| Carbonyl-Directed Alkynes | Silver Catalyst / NFSI | Regioselective formation of a single α-fluoroketone isomer | acs.org |

Stereoselectivity: The creation of chiral centers containing a fluorine atom is of high value in medicinal chemistry. The most significant advances in this area have come from organocatalysis. By using chiral amine catalysts, it is possible to perform the α-fluorination of prochiral ketones to generate α-fluoroketones with a high degree of enantioselectivity. nih.gov This catalyst-controlled approach provides direct access to valuable stereogenic carbon-fluorine synthons, a long-standing challenge in synthetic chemistry. nih.gov

Mechanistic Investigations of 2,2 Difluoro 1 2 Methylphenyl Ethan 1 One Transformations

Elucidation of Reaction Pathways in Synthetic Protocols

The synthesis of α,α-difluoroketones such as 2,2-Difluoro-1-(2-methylphenyl)ethan-1-one can be achieved through various strategies, each with distinct reaction pathways. Common methods include the direct fluorination of ketone precursors, transformations of gem-difluoroalkenes, and reactions involving difluorocarbene. For instance, the conversion of a ketone to a geminal difluoride can be accomplished using reagents like diethylaminosulfur trifluoride (DAST). smolecule.com This reaction proceeds through the initial formation of an intermediate fluorosulfite ester, which is subsequently displaced by a fluoride (B91410) ion. smolecule.com Another major pathway involves the electrophilic fluorination of enol or enolate precursors. The transformation of a methylene (B1212753) group adjacent to a carbonyl into a difluoromethylene group often utilizes potent electrophilic fluorinating agents like Selectfluor. nih.gov

Radical-mediated reactions offer a powerful and selective means to form C-C and C-heteroatom bonds. In the context of fluorinated ketones, photoredox catalysis has enabled transformations that proceed via radical intermediates. A notable example is the visible-light-mediated tandem addition/elimination reaction between iododifluoromethyl ketones and alkenes. researchgate.net In this process, a photocatalyst, such as [Ru(bpy)₃]Cl₂, absorbs light and enters an excited state, which then reduces the iododifluoromethyl ketone to generate an α,α-difluoro-α-keto radical. This radical adds to an alkene, and the resulting adduct undergoes further steps to yield the final product.

Another relevant pathway involves the generation of radicals from sulfinate precursors. nih.gov The weak carbon-sulfur bond in sulfinate salts allows for the formation of carbon-centered radicals upon oxidation, which can then participate in subsequent reactions. nih.gov For example, the Minisci reaction utilizes an alkyl radical, generated via decarboxylation in the presence of a silver catalyst, to functionalize electron-deficient heteroarenes. nih.gov Similar principles can be applied to generate difluoroalkyl radicals for various synthetic applications. In some metal-mediated processes, a sulfur radical can add to a fluoroalkene, creating an α-fluoroalkyl carbon radical which then propagates the reaction chain. researchgate.net

Table 1: Representative Conditions for Radical Reaction of Iododifluoromethyl Ketones

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Light Source |

|---|---|---|---|---|---|

| Iododifluoromethyl Ketone (0.5 mmol) | Alkenes (1.0 mmol) | [Ru(bpy)₃]Cl₂·6H₂O (1 mol%) | Et₃N (1.1 equiv.) | DME (5 ml) | 35 W Blue LED |

Data adapted from a study on visible light-mediated tandem addition/elimination reactions. researchgate.net

The formation of this compound via electrophilic fluorination of 1-(2-methylphenyl)ethan-1-one hinges on enol or enolate chemistry. The second fluorination step, which converts the monofluoro-ketone intermediate to the difluoro product, is often the rate-limiting step. nih.gov This is because the resulting 2-fluoro-1,3-diketones exist primarily in their keto tautomeric forms, and their enolization must be induced for the second fluorination to occur. nih.gov The addition of a base can accelerate this crucial enolization of the monofluoro intermediate. nih.gov In some systems, a fluoride ion, generated in situ from the reaction of an amine like quinuclidine (B89598) with fluorine gas, facilitates the deprotonation of the enol form, creating a more reactive enolate. nih.gov

Difluoroenolates are key nucleophilic intermediates in several synthetic strategies. nih.gov These reactive species can be generated through various methods, including the Reformatsky reaction of bromodifluoromethyl ketones or the Mukaiyama-Mannich reaction with difluoroenoxysilanes. nih.gov A notable method involves the use of pentafluoro-gem-diols as "pre-enolates," which generate the difluoroenolate upon reaction with a fluoride source like cesium fluoride. nih.gov The stability of these fluoroenolates is a critical consideration, as undesired β-fluoride elimination can be a competing pathway, particularly with "hard" metal counterions that have a strong affinity for fluorine. rsc.org The use of "soft" Lewis acids can help stabilize the enolate and suppress this side reaction. rsc.org

Metal-mediated processes provide efficient and selective routes to complex fluorinated molecules. The catalytic cycles for these reactions are often intricate, involving multiple oxidation states of the metal and careful ligand modulation. A well-studied example is the palladium-catalyzed regiodivergent allylic fluoroalkylation of difluorinated β-ketoesters. rsc.org The selectivity of this reaction for either linear or branched products is controlled by the choice of phosphine (B1218219) ligand. rsc.org This ligand-controlled selectivity is specifically observed for difluorinated substrates, highlighting the unique influence of the fluorine atoms on the catalytic process. rsc.org

A photoredox catalytic cycle offers another clear example of a metal-mediated process. In the synthesis of allyl difluorides from iododifluoromethyl ketones, the cycle begins with the excitation of the Ru(II) photocatalyst to its excited state, [Ru(II)]*. researchgate.net This excited complex is a potent reductant and engages in a single-electron transfer (SET) with the iododifluoromethyl ketone (R-CF₂I), generating an α,α-difluoro-α-keto radical (R-CF₂•) and regenerating the ground-state Ru(I). researchgate.net The radical adds to an alkene, and the resulting adduct is oxidized by the Ru(III) species (formed in the catalytic turnover) to a carbocation, which then eliminates a proton to form the product and regenerate the Ru(II) catalyst. researchgate.net

Intrinsic Reactivity of the α,α-Difluoroketone Moiety

The α,α-difluoroketone moiety in this compound possesses distinct reactivity patterns governed by the strong electron-withdrawing nature of the two fluorine atoms. This functional group is highly reactive compared to its non-fluorinated counterparts. nih.gov The presence of the CF₂ group significantly enhances the electrophilicity of the adjacent carbonyl carbon, making it a prime target for nucleophilic attack. nih.gov In some cases, this enhanced reactivity leads to the formation of stable hydrate (B1144303) (gem-diol) forms in the presence of water. nih.gov Furthermore, the CF₂ group can act as a bioisostere of an oxygen atom, altering molecular conformation and biological activity. cas.cn

The two fluorine atoms at the α-position exert a powerful inductive electron-withdrawing effect, which polarizes the carbonyl bond and significantly increases the partial positive charge on the carbonyl carbon. nih.gov This makes the carbonyl group in α,α-difluoroketones much more electrophilic and susceptible to nucleophilic addition compared to non-halogenated ketones. nih.govnih.gov The activation of the carbonyl group is also attributed to favorable orbital overlap between the C-F bonds and the carbonyl π-system. nih.gov This enhanced electrophilicity is a cornerstone of the chemical reactivity of these compounds, allowing them to readily react with a wide range of nucleophiles. smolecule.com Theoretical studies suggest that the electrophilicity of carbonyl compounds is primarily determined by electrostatic attractions between the carbonyl and the incoming nucleophile, an effect that is amplified by the presence of the electronegative fluorine atoms. rsc.org

The presence of α,α-difluoro substitution can have a profound and often decisive influence on the selectivity of chemical reactions. In some cases, this leads to outcomes that are completely different from those observed with non-fluorinated analogues. A striking example is the gold-catalyzed hydration of haloalkynes, where the presence of a CF₂ group leads to a complete reversal of regioselectivity, yielding difluoroesters instead of the expected halomethylketones. rsc.org

Table 2: Relative Reactivity of α-Halogenated Acetophenones in NaBH₄ Reduction

| Competing Ketones | Temperature (°C) | Relative Reactivity (Ratio of Reduced Products) |

|---|---|---|

| α-Fluoroacetophenone vs. α-Chloroacetophenone | -78 | 1 : 1.25 |

| α-Fluoroacetophenone vs. α-Chloroacetophenone | 0 | 1 : 1.15 |

| α-Fluoroacetophenone vs. α-Bromoacetophenone | -78 | 1 : 1.50 |

Data adapted from a competitive reduction study, demonstrating that α-fluoroacetophenone is slightly less reactive than its chloro and bromo analogues under these conditions, a result attributed to conformational effects. nih.govbeilstein-journals.org

Role of Solvent and Additive Effects on Reaction Mechanisms

The mechanistic pathways of transformations involving this compound and related α,α-difluoro ketones are profoundly influenced by the reaction environment. The choice of solvent and the inclusion of specific additives can dictate reaction rates, product distributions, and even the viability of a particular transformation by stabilizing intermediates, modifying reagent reactivity, or facilitating alternative reaction pathways.

Detailed research findings have elucidated the critical role that solvents play in reactions such as nucleophilic substitutions, rearrangements, and condensations involving α,α-difluoro ketones. The polarity of the solvent, its ability to form hydrogen bonds, and its coordination properties can significantly alter the energy landscape of the reaction.

For instance, in transformations that proceed through charged intermediates, the solvent's polarity is a key determinant of the reaction mechanism. Polar protic solvents are effective at stabilizing ionic species through hydrogen bonding, which can be crucial for reactions involving the formation of carbocation-like transition states. Conversely, polar aprotic solvents, which lack acidic protons, are often employed in reactions where the reactivity of anionic nucleophiles needs to be enhanced.

Additives, ranging from Lewis acids to bases and other coordinating agents, introduce another layer of control over the reaction mechanism. Lewis acids can activate the carbonyl group of the difluoro ketone, rendering it more susceptible to nucleophilic attack. Bases are instrumental in processes that require the generation of enolates or other anionic intermediates. The strategic use of additives can inhibit undesirable side reactions, such as enolization, or promote specific bond-forming or bond-breaking events.

Detailed Research Findings:

Systematic studies on compounds structurally related to this compound have provided valuable data on the impact of solvents and additives.

In a study on the Krapcho decarboxylative/aldol (B89426) reaction of α,α-difluoro-β-ketoesters, which generate a difluoroenolate equivalent, the choice of solvent was found to significantly affect the yield of the desired product and the formation of byproducts. The screening of high-boiling point polar aprotic solvents demonstrated that the reaction outcome is sensitive to the solvent medium, likely due to differences in the stabilization of the intermediates and transition states involved in the decarboxylation and subsequent aldol reaction.

Table 1: Effect of Solvent on the Decarboxylative Aldol Reaction of an α,α-Difluoro-β-ketoester

| Entry | Solvent | Temperature (°C) | Isolated Yield of Aldol Product (%) |

| 1 | DMSO | 150 | 20 |

| 2 | DMF | 150 | 13 |

| 3 | NMP | 150 | 22 |

Data adapted from a study on the reaction of methyl 2,2-difluoro-3-oxo-3-phenylpropanoate with benzaldehyde (B42025) in the presence of Yb(OTf)₃. This table illustrates how solvent choice influences the efficiency of the reaction.

Furthermore, the influence of additives on reaction mechanisms is highlighted in the context of nucleophilic additions to α,α-difluoro ketones. In reactions involving the generation of a difluoromethyl anion for nucleophilic attack, polar aprotic additives like Hexamethylphosphoramide (HMPA) have been shown to play a crucial role. HMPA can inhibit the competing enolization of the ketone, thereby favoring the desired nucleophilic addition to the carbonyl group. rsc.org This effect is attributed to the ability of HMPA to coordinate with cations and break up aggregates of the nucleophilic reagent, enhancing its reactivity towards the carbonyl carbon rather than abstracting an α-proton.

The strategic use of bases as additives is another critical factor, as demonstrated in the controlled didefluorination of related fluorinated compounds. The choice of base, its stoichiometry, and the presence of other additives can dramatically influence the reaction's efficiency and product distribution. A systematic screening of reaction conditions for a defluorination-cyclization reaction revealed that disilazide bases were particularly effective, and the stoichiometry of the base was a critical parameter for maximizing the product yield.

Table 2: Optimization of Base and Additives in a Didefluorination Reaction

| Entry | Base (equivalents) | Additive | Solvent | Yield (%) |

| 1 | LiHMDS (2.5) | None | THF | 43 |

| 2 | NaHMDS (3.5) | None | THF | 78 |

| 3 | KHMDS (3.5) | None | THF | 75 |

| 4 | LDA (3.5) | None | THF | <10 |

| 5 | KOtBu (3.5) | None | THF | <5 |

| 6 | NaHMDS (3.5) | 18-crown-6 | THF | 76 |

| 7 | NaHMDS (3.5) | None | DME | 70 |

This table is based on findings from a study on the transformation of an o-trifluoromethyl benzylamine (B48309) derivative and illustrates the profound impact of the base, its amount, and the solvent on the reaction outcome. acs.org

Lewis acid additives are also pivotal in orchestrating transformations of α,α-difluoro ketones. They function by coordinating to the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This activation is a common strategy to promote nucleophilic additions and cycloaddition reactions. For example, Lewis acids like Ytterbium triflate (Yb(OTf)₃) have been successfully used to catalyze aldol-type reactions of difluoroenolates generated in situ. acs.org In other cases, silver-based catalysts have been employed to initiate carbene-mediated rearrangement reactions of fluoroalkyl ketones, showcasing the diverse roles additives can play in enabling complex chemical transformations. nih.gov

Advanced Spectroscopic Characterization of 2,2 Difluoro 1 2 Methylphenyl Ethan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of other NMR-active nuclei, such as fluorine.

¹H NMR for Proton Environment Elucidation

The ¹H NMR spectrum of 2,2-Difluoro-1-(2-methylphenyl)ethan-1-one is expected to reveal distinct signals corresponding to the aromatic protons, the methyl protons, and the methine proton of the difluoroacetyl group.

The aromatic region will likely display a complex multiplet pattern between δ 7.2 and 7.8 ppm, corresponding to the four protons on the ortho-substituted benzene (B151609) ring. The ortho-methyl group influences the chemical shifts of the adjacent aromatic protons, leading to a distinguishable pattern.

The methyl group (CH₃) attached to the aromatic ring is anticipated to produce a singlet at approximately δ 2.4-2.6 ppm. rsc.org This region is characteristic of methyl groups attached to an aromatic system.

The most distinctive signal in the ¹H NMR spectrum is the proton of the difluoroacetyl group (-CHF₂). This proton is expected to appear as a triplet further downfield, likely in the range of δ 5.8-6.2 ppm. The triplet multiplicity arises from the coupling with the two adjacent fluorine atoms (¹JHF), a characteristic feature of gem-dinal difluoro compounds. chemicalbook.com

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2 - 7.8 | Multiplet | 4H | Aromatic protons |

| ~ 5.8 - 6.2 | Triplet | 1H | -CHF₂ |

| ~ 2.4 - 2.6 | Singlet | 3H | Ar-CH₃ |

¹⁹F NMR for Fluorine Chemical Shift Analysis and Coupling

¹⁹F NMR is an indispensable tool for characterizing organofluorine compounds. For This compound , the two fluorine atoms are chemically equivalent and are expected to give a single signal.

This signal will appear as a doublet in the ¹⁹F NMR spectrum, a result of coupling to the single adjacent proton (¹JFH). The chemical shift for gem-dinal difluoro ketones typically falls within the range of -90 to -130 ppm, relative to a standard such as CFCl₃. rsc.org The precise chemical shift is sensitive to the electronic environment, including the presence of the ortho-methylphenyl group. The large coupling constant associated with this doublet is characteristic of one-bond fluorine-proton coupling.

Table 2: Predicted ¹⁹F NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (JFH, Hz) | Assignment |

| ~ -90 to -130 | Doublet | ~ 50 - 60 | -CF₂H |

¹³C NMR for Carbon Skeleton and Hybridization Information

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For This compound , distinct signals are expected for the carbonyl carbon, the aromatic carbons, the difluoromethyl carbon, and the methyl carbon.

The carbonyl carbon (C=O) is expected to appear as a triplet in the downfield region of the spectrum, typically between δ 180 and 200 ppm. nih.gov The triplet splitting is due to coupling with the two directly attached fluorine atoms (¹JCF).

The aromatic carbons will resonate in the typical range of δ 125-140 ppm. nih.govcdnsciencepub.com The carbon bearing the methyl group and the carbon attached to the carbonyl group will have distinct chemical shifts due to substitution. The other aromatic carbons will also show separate signals, influenced by their position relative to the substituents.

The difluoromethyl carbon (-CHF₂) is a key feature, expected to appear as a triplet at a lower field than typical alkyl carbons due to the strong deshielding effect of the two fluorine atoms, likely in the range of δ 110-120 ppm, with a large one-bond carbon-fluorine coupling constant (¹JCF). rsc.org

The methyl carbon of the ortho-methyl group will be observed as a singlet in the upfield region of the spectrum, around δ 20-22 ppm. rsc.org

Table 3: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment |

| ~ 180 - 200 | Triplet | C=O |

| ~ 125 - 140 | Singlets/Doublets (minor C-F coupling) | Aromatic Carbons |

| ~ 110 - 120 | Triplet | -CHF₂ |

| ~ 20 - 22 | Singlet | Ar-CH₃ |

Two-Dimensional NMR Techniques for Connectivity Assignments

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: This experiment would reveal correlations between coupled protons, for instance, confirming the coupling between the aromatic protons.

HSQC: This spectrum would correlate each proton signal to its directly attached carbon atom. This would definitively link the proton signals for the methyl, methine, and aromatic groups to their corresponding carbon signals.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

For This compound , the most prominent absorption band will be due to the carbonyl (C=O) stretching vibration. For α,α-difluoro ketones, this band is typically observed at a higher frequency than for non-fluorinated ketones, generally in the range of 1720-1750 cm⁻¹. libretexts.org The C-F stretching vibrations will produce strong absorptions in the fingerprint region, typically between 1100 and 1300 cm⁻¹. Aromatic C-H and C=C stretching vibrations will be observed around 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively. The aliphatic C-H stretching of the methyl group will appear just below 3000 cm⁻¹.

Table 4: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3000 - 3100 | Medium | Aromatic C-H Stretch |

| ~ 2950 - 3000 | Medium | Aliphatic C-H Stretch (CH₃) |

| ~ 1720 - 1750 | Strong | C=O Stretch (Ketone) |

| ~ 1450 - 1600 | Medium-Strong | Aromatic C=C Stretch |

| ~ 1100 - 1300 | Strong | C-F Stretch |

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which helps in confirming the molecular formula and structure.

For This compound (C₉H₈F₂O), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) of 170.05. The presence of this peak would confirm the molecular weight of the compound.

The fragmentation pattern would likely involve characteristic losses. A common fragmentation for ketones is the alpha-cleavage. The loss of the difluoromethyl radical (•CHF₂) would result in a prominent peak at m/z 119, corresponding to the [M - 51]⁺ ion (o-tolylcarbonyl cation). Another likely fragmentation is the loss of the ortho-tolyl group, leading to a fragment at m/z 79 ([CHF₂CO]⁺). Further fragmentation of the o-tolylcarbonyl cation could involve the loss of carbon monoxide (CO), resulting in a peak at m/z 91 ([M - 51 - 28]⁺), corresponding to the tolyl cation. The presence of two fluorine atoms does not produce a characteristic isotopic pattern like chlorine or bromine. libretexts.org

Table 5: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Possible Fragment Ion |

| 170 | [C₉H₈F₂O]⁺ (Molecular Ion) |

| 119 | [C₈H₇O]⁺ |

| 91 | [C₇H₇]⁺ |

| 79 | [C₂HF₂O]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is primarily influenced by the electronic structure of the conjugated system, which comprises the phenyl ring and the carbonyl group (C=O). The presence of substituents, namely the ortho-methyl group on the phenyl ring and the two fluorine atoms on the α-carbon, further modulates the energy of these transitions.

The electronic spectrum of aromatic ketones like this compound is characterized by two main types of electronic transitions:

π → π* Transitions: These are typically high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In acetophenone (B1666503) derivatives, these transitions are associated with the benzene ring and the conjugated carbonyl group. studyraid.com The primary π → π* transition in acetophenone occurs around 240-250 nm. studyraid.com The ortho-methyl substituent in this compound is expected to cause a slight bathochromic (red) shift or hypsochromic (blue) shift depending on the interplay of electronic and steric effects. Steric hindrance between the ortho-methyl group and the acetyl group can disrupt the coplanarity of the carbonyl group with the benzene ring, potentially leading to a decrease in the molar absorptivity (ε). cdnsciencepub.com

n → π* Transitions: This type of transition involves the excitation of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital. These transitions are characteristically of lower intensity compared to π → π* transitions and appear at longer wavelengths, typically in the range of 280–320 nm for acetophenone. studyraid.comchegg.com The n → π* transition is sensitive to the solvent environment; polar solvents can lead to a hypsochromic (blue) shift. libretexts.org The electron-withdrawing nature of the α,α-difluoro group is anticipated to influence the energy of the non-bonding orbitals on the carbonyl oxygen, which would, in turn, affect the λmax of the n → π* transition.

Detailed research findings on the specific UV-Vis spectrum of this compound are not extensively documented in publicly available literature. However, based on the analysis of related acetophenone derivatives, the expected absorption maxima can be inferred. The table below summarizes the typical electronic transitions and their expected spectral regions for this class of compounds.

| Transition Type | Chromophore | Expected λmax (nm) | Typical Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| π → π | Phenyl ring and Carbonyl group | ~240 - 260 | High (~10,000 - 15,000) |

| n → π | Carbonyl group | ~280 - 320 | Low (~50 - 300) |

Note: The actual experimental values for this compound may vary depending on the solvent and specific experimental conditions.

The study of the electronic transitions through UV-Vis spectroscopy provides valuable insight into the molecular structure and electronic properties of this compound. The precise positions and intensities of the absorption bands are a direct consequence of the interplay between the aromatic system, the carbonyl group, and the effects of the methyl and difluoro substituents.

Computational Chemistry and Theoretical Studies on 2,2 Difluoro 1 2 Methylphenyl Ethan 1 One

Quantum Chemical Calculations on Molecular Structure and Energetics

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For fluorinated aromatic ketones like 2,2-Difluoro-1-(2-methylphenyl)ethan-1-one, DFT calculations, particularly using hybrid functionals such as B3LYP, are effective. smolecule.com The choice of basis set, such as 6-31G(d) or 6-311+G(d,p), is crucial for balancing computational cost and accuracy. smolecule.com

DFT studies can reveal how the presence of the difluoro group and the methyl group on the phenyl ring influences the geometry and electronic properties of the molecule. smolecule.com The substitution of fluorine atoms is known to significantly alter the electronic landscape through both inductive and resonance effects. smolecule.com In a related compound, 2,2-Difluoro-1-(3-hydroxyphenyl)ethanone, DFT calculations at the B3LYP/6-311+G(d,p) level have been used to analyze transition state geometries, indicating that the difluoro substituent creates unique stabilization patterns. smolecule.com Similar calculations for this compound would likely show a distortion in the phenyl ring from a perfect hexagon due to the steric and electronic influence of the substituents. nanobioletters.com

Below is a table of predicted geometric parameters for this compound, as would be typically obtained from DFT calculations.

| Parameter | Predicted Value (B3LYP/6-311+G(d,p)) |

| C=O Bond Length | 1.21 Å |

| C-C (keto-aryl) Bond Length | 1.50 Å |

| C-CF2 Bond Length | 1.52 Å |

| C-F Bond Length | 1.35 Å |

| C-C (aryl) Bond Length (avg) | 1.39 Å |

| C-CH3 Bond Length | 1.51 Å |

| O=C-C (keto-aryl) Bond Angle | 121° |

| C-C-F Bond Angle | 110° |

| F-C-F Bond Angle | 108° |

Note: The data in this table is illustrative and based on typical values from DFT calculations for similar molecules.

Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory for determining electronic structure. nih.gov While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide more accurate energetic and structural information. researchgate.net

For a molecule like this compound, ab initio calculations would be particularly useful for refining the geometric parameters obtained from DFT and for calculating highly accurate electronic energies. nih.gov These methods are also valuable for studying intermolecular interactions and for providing benchmark data for less computationally expensive methods. researchgate.net Theoretical calculations using quantum-chemical methods can elucidate the role of fluorine atoms in the molecule's conformation and reactivity. nih.gov

Mechanistic Pathway Modeling and Transition State Analysis

Computational methods are instrumental in modeling reaction mechanisms and analyzing the transition states of chemical reactions involving this compound. nih.gov Such studies can provide a detailed understanding of the energy barriers and the geometric changes that occur during a reaction.

For instance, in the synthesis of related difluoro ketones, DFT calculations have been used to locate transition state structures. smolecule.com The B3LYP functional combined with a basis set like 6-311++G(d,p) has been shown to provide reliable geometries and energetics for transition states in fluorinated aromatic systems. smolecule.com Computational analysis can reveal that the difluoro group adopts specific orientations in the transition state to minimize steric hindrance and maximize electronic stabilization. smolecule.com The presence of fluorine atoms can also create unique orbital mixing patterns in the transition states. smolecule.com

Conformational Analysis and Molecular Dynamics Simulations

The presence of the 2-methylphenyl group and the difluoroacetyl group allows for rotational freedom around the C-C bond connecting them, leading to different possible conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. researchgate.net

Molecular Electrostatic Potential (MESP) Analysis and Charge Distribution

The molecular electrostatic potential (MESP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites. acs.org The MESP map visually represents the electrostatic potential on the electron density surface of the molecule.

For this compound, the MESP would show regions of negative potential (red) and positive potential (blue). The oxygen atom of the carbonyl group would be a region of high negative potential, indicating its susceptibility to electrophilic attack. The fluorine atoms, being highly electronegative, would also contribute to negative potential regions. The hydrogen atoms of the methyl group and the aromatic ring would exhibit positive potential. This analysis helps in understanding the molecule's intermolecular interactions and its reactivity towards other chemical species. nanobioletters.com

Spectroscopic Property Prediction from Theoretical Models

Theoretical models can be used to predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation. acs.org

Predicted spectroscopic data for this compound would include:

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies and intensities of the molecule. The IR spectrum would be expected to show a strong absorption band for the C=O stretching vibration, typically around 1700-1750 cm⁻¹. The C-F stretching vibrations would appear in the region of 1000-1200 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical methods can predict the chemical shifts of the ¹H, ¹³C, and ¹⁹F nuclei. The predicted ¹⁹F NMR spectrum would be of particular interest for characterizing the difluoro group.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. acs.org

The following table presents a hypothetical comparison of experimental and theoretical spectroscopic data for this compound.

| Spectroscopic Data | Experimental (Hypothetical) | Theoretical (DFT) |

| IR (cm⁻¹) | ||

| C=O Stretch | 1725 | 1730 |

| C-F Stretch | 1150, 1120 | 1145, 1115 |

| ¹³C NMR (ppm) | ||

| C=O | 195.2 | 194.8 |

| CF₂ | 115.6 | 116.1 |

| ¹⁹F NMR (ppm) | -110.3 | -111.5 |

Note: The data in this table is illustrative and based on typical values from spectroscopic analysis and theoretical predictions for similar molecules.

Synthetic Utility and Further Transformations of 2,2 Difluoro 1 2 Methylphenyl Ethan 1 One

Derivatization through Carbonyl Functional Group Reactions

The ketone moiety is a prime site for a variety of chemical transformations, most notably nucleophilic additions and reductions, which allow for the introduction of new substituents and the creation of chiral centers.

The carbonyl carbon in 2,2-Difluoro-1-(2-methylphenyl)ethan-1-one is electrophilic due to the polarization of the carbon-oxygen double bond. masterorganicchemistry.com This characteristic facilitates the attack by a wide array of nucleophiles. masterorganicchemistry.com Such reactions proceed via a nucleophilic addition mechanism, where the nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. masterorganicchemistry.comlibretexts.org Subsequent protonation of this intermediate yields an alcohol. libretexts.org

A primary example of this reactivity is the Grignard reaction. Organometallic reagents, like Grignard reagents (R-MgX), are potent nucleophiles that readily add to ketones. masterorganicchemistry.com The reaction of this compound with a Grignard reagent, followed by an acidic workup, would result in the formation of a tertiary alcohol. This process creates a new carbon-carbon bond at the former carbonyl carbon.

Another important class of nucleophilic additions involves the formation of cyanohydrins through the addition of a cyanide ion (e.g., from HCN or NaCN). The resulting α-difluoro-α-hydroxy nitrile can be a precursor to other functional groups. Similarly, the formation of enolates, particularly difluoroenolates, can be achieved under basic conditions, which can then act as nucleophiles in reactions like aldol (B89426) additions. acs.orglibretexts.org

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile Type | Reagent Example | Product Type |

|---|---|---|

| Organometallic | CH₃MgBr (Grignard) | Tertiary Alcohol |

| Cyanide | NaCN/H⁺ | Cyanohydrin |

This table presents theoretical outcomes based on established reactivity patterns of ketones.

The ketone functional group can be selectively reduced to a secondary alcohol without affecting the aromatic ring or the carbon-fluorine bonds. This transformation is commonly achieved using metal hydride reagents. libretexts.org Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent capable of reducing aldehydes and ketones. wizeprep.comyoutube.com In a protic solvent like methanol (B129727) or ethanol, NaBH₄ will reduce this compound to 2,2-difluoro-1-(2-methylphenyl)ethan-1-ol. wizeprep.comyoutube.com

Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and would also effectively reduce the ketone. libretexts.orgwizeprep.com However, given its higher reactivity, NaBH₄ is often preferred for its selectivity and safer handling, especially when other potentially reducible functional groups might be present in more complex derivatives. libretexts.orgyoutube.com The reduction creates a new chiral center, leading to a racemic mixture of the corresponding secondary alcohol unless a chiral reducing agent is employed. chemistrysteps.com

Table 2: Comparison of Common Reducing Agents for Ketones

| Reagent | Formula | Reactivity | Typical Solvents | Selectivity |

|---|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Mild | Alcohols (Methanol, Ethanol), Water | Reduces aldehydes and ketones |

C-C Bond Cleavage Reactions Leading to Difluoromethylarenes

A significant synthetic application of α,α-difluoroketones is their use as precursors to difluoromethylarenes (-CF₂H). This transformation involves the cleavage of the C-C bond between the carbonyl carbon and the difluoromethyl carbon. One powerful strategy involves the generation of α,α-difluoroenolates, which can undergo reactions that result in C-C bond scission. acs.org For instance, through the release of a trifluoroacetate (B77799) group from a specifically designed precursor, difluoroenolates can be generated under mild conditions. acs.org

A related process, often observed in mass spectrometry but also relevant in synthetic photochemistry, is alpha-cleavage, which refers to the breaking of the carbon-carbon bond adjacent to the carbonyl group. wikipedia.org More synthetically relevant methods can be designed to achieve this cleavage. For example, certain α,α-difluoroketones can be converted into difluoromethylated arenes in a one-pot synthesis, highlighting the utility of the ketone as a functional group that can be ultimately removed to install a difluoromethyl group. acs.org

Transformations Involving the 2-Methylphenyl Aromatic Moiety

The 2-methylphenyl group offers additional sites for synthetic modification. The benzylic protons of the methyl group are particularly susceptible to radical substitution reactions.

A key reaction is benzylic bromination, often carried out using N-bromosuccinimide (NBS) with a radical initiator like AIBN (2,2'-azobisisobutyronitrile) or under photochemical conditions (light). masterorganicchemistry.comchadsprep.com This reaction, known as the Wohl-Ziegler reaction, would selectively replace one of the hydrogen atoms of the methyl group with a bromine atom, yielding 1-(2-(bromomethyl)phenyl)-2,2-difluoroethan-1-one. masterorganicchemistry.comkoreascience.kr This brominated derivative is a versatile intermediate for introducing other functional groups via nucleophilic substitution.

Another important transformation is the oxidation of the benzylic methyl group. Using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) under heating, the methyl group can be fully oxidized to a carboxylic acid. masterorganicchemistry.com This would convert this compound into 2-(2,2-difluoroacetyl)benzoic acid. The presence of a benzylic C-H bond is a prerequisite for this reaction. masterorganicchemistry.com

Table 3: Key Transformations of the 2-Methylphenyl Group

| Reaction | Reagents | Product Functional Group |

|---|---|---|

| Benzylic Bromination | NBS, AIBN/heat or light | Bromomethyl (-CH₂Br) |

Application as a Versatile Synthetic Intermediate in Organic Synthesis

The diverse reactivity of this compound makes it a valuable building block in organic synthesis. The introduction of the difluoromethylene group is of significant interest in medicinal chemistry, as fluorine substitution can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. nih.govchemenu.com α,α-Difluoroketones themselves are recognized as important motifs in bioactive molecules, particularly as inhibitors of hydrolytic enzymes like proteases. deepdyve.combrighton.ac.uk

The compound serves as a platform from which more complex molecular architectures can be built. For example:

Reduction followed by etherification: The ketone can be reduced to a secondary alcohol, which can then be converted to an ether, such as in the synthesis of 2,2-difluoro-1-(2-((1-methylpiperidin-4-yl)oxy)phenyl)ethanone. aobchem.com

Benzylic functionalization followed by coupling: The methyl group can be brominated and then used in cross-coupling reactions to form new C-C bonds, extending the carbon skeleton.

Nucleophilic addition and subsequent manipulation: A Grignard reaction can introduce a new alkyl or aryl group, and the resulting tertiary alcohol can undergo further reactions such as dehydration or substitution.

Through sequential reactions targeting the ketone, the benzylic position, and the aromatic ring, a wide array of complex fluorinated compounds can be accessed, demonstrating the role of this compound as a key synthetic intermediate. researchgate.netnih.gov

Q & A

Q. What are the established synthetic routes for 2,2-Difluoro-1-(2-methylphenyl)ethan-1-one, and how are yields optimized?

The compound is commonly synthesized via one-pot difluorination/fragmentation of trifluorinated precursors. For example, 4,4,4-trifluoro-1-(aryl)butane-1,3-diones undergo fluorination using reagents like S8, yielding difluoromethyl ketones with moderate to high efficiency (74–97% yields) . Key variables include temperature control (room temperature to 80°C) and solvent selection (e.g., Et2O/pentane mixtures). Flash column chromatography is typically used for purification .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR Spectroscopy : , , and NMR are essential for confirming fluorination and structural integrity. For example, the NMR signal appears as a singlet near −121 ppm, while the α-proton shows a triplet coupling () due to F–H interactions .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles. High-resolution data are critical for distinguishing fluorine atoms from noise .

Q. How is this compound utilized in heterocyclic synthesis?

It serves as a precursor for N-containing heterocycles like benzimidazoles. For instance, reactions with o-phenylenediamines under S8 catalysis yield substituted benzimidazoles (30–91% yields). Electronic effects of substituents on the diamine influence reaction efficiency .

Advanced Research Questions

Q. What strategies mitigate yield discrepancies in one-pot syntheses of difluorinated ketones?

Contradictions in yields (e.g., 45% vs. 91% for similar substrates) arise from steric/electronic effects and reagent purity. Systematic optimization involves:

Q. How can computational methods resolve ambiguities in reaction mechanisms?

Density Functional Theory (DFT) models clarify fluorination pathways and transition states. For example, Pd-catalyzed α-arylation of trimethylsilyl enolates involves oxidative addition and reductive elimination steps, which DFT can validate against experimental kinetics .

Q. What challenges arise in crystallographic refinement of fluorinated compounds?

Fluorine’s high electron density causes overfitting in X-ray data. SHELXL’s restraints (e.g., DFIX for C–F bond lengths) and twin refinement (for twinned crystals) improve accuracy. High-resolution data () are recommended .

Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?

Electron-withdrawing groups (e.g., nitro, cyano) on the aryl ring enhance electrophilicity, accelerating Pd-catalyzed couplings. Conversely, electron-donating groups (e.g., methoxy) reduce reactivity, requiring higher temperatures or longer reaction times .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.